molecular formula C10H8BrNO3 B5687852 5-bromo-N-(furan-2-ylmethyl)furan-2-carboxamide

5-bromo-N-(furan-2-ylmethyl)furan-2-carboxamide

Cat. No.: B5687852
M. Wt: 270.08 g/mol
InChI Key: WWIVZHRVDHGQPD-UHFFFAOYSA-N
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Description

5-bromo-N-(furan-2-ylmethyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the bromination of a furan derivative followed by amide formation. One common method involves the radical bromination of the methyl group of a furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with a suitable amine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(furan-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of azide or thiocyanate derivatives.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

5-bromo-N-(furan-2-ylmethyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-(furan-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer studies, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(furan-2-ylmethyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual furan rings and bromine atom make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-9-4-3-8(15-9)10(13)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIVZHRVDHGQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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